2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde
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Overview
Description
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is a chemical compound with the empirical formula C10H11FN2O and a molecular weight of 194.21 g/mol . It is a solid compound that is used primarily in research and development settings.
Scientific Research Applications
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . It’s recommended to move out of the dangerous area in case of inhalation and to wash skin with copious amounts of water for at least 15 minutes in case of skin contact . If irritation persists, seek medical attention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde typically involves the reaction of 2-fluoro-6-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid.
Reduction: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes by modifying key proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde
- 2-Fluoro-6-(pyrrolidin-1-yl)pyridinecarboxaldehyde
Uniqueness
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is unique due to its specific substitution pattern and the presence of both a fluorine atom and a pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLUHADCVQGJMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673599 |
Source
|
Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-23-3 |
Source
|
Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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